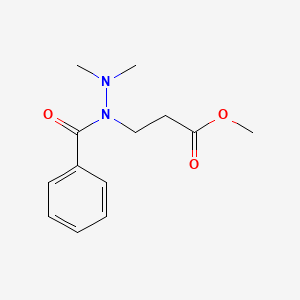
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a chemical compound with a unique structure that combines the properties of benzoic acid and hydrazide derivatives
Vorbereitungsmethoden
The synthesis of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of benzoic acid derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Analyse Chemischer Reaktionen
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups and properties.
Hydrazide derivatives: These compounds contain the hydrazide functional group and may exhibit similar reactivity and applications.
Methoxy-substituted compounds: Compounds with methoxy groups may have similar chemical behavior and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a compound with potential biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its efficacy against certain biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.294 g/mol
- IUPAC Name : this compound
- CAS Number : 96804-38-5
The compound features a benzoic acid moiety linked to a hydrazide group, which is known to influence its biological activity. The methoxy and oxopropyl substituents may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the hydrazide class often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acid can induce apoptosis in various cancer cell lines. The structure of benzoic acid derivatives can lead to variations in their effectiveness against different types of cancer cells.
Key Findings:
- In Vitro Studies : A study reported that certain hydrazone derivatives exhibited cytotoxic effects against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical) cell lines. The presence of specific functional groups, such as hydroxyl or methoxy, was linked to enhanced activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Anti-inflammatory and Analgesic Properties
Hydrazides have also been studied for their anti-inflammatory and analgesic effects. Compounds derived from benzoic acid have shown promise in reducing inflammation and pain in preclinical models.
Research Insights:
- A series of synthesized hydrazides demonstrated significant anti-inflammatory activity when tested against standard models . The results indicated that modifications in the molecular structure could enhance efficacy.
Synthesis
The synthesis of this compound typically involves the reaction between benzoic acid derivatives and hydrazine or its derivatives under controlled conditions. This process allows for the introduction of various substituents that can affect biological activity.
Case Studies
- Cytotoxicity Evaluation :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoic Acid Derivative A | MDA-MB-231 | 10.5 |
| Benzoic Acid Derivative B | KCL-22 | 8.7 |
| Benzoic Acid, 1-(3-methoxy...) | HeLa | 12.4 |
Eigenschaften
CAS-Nummer |
96804-38-5 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 3-[benzoyl(dimethylamino)amino]propanoate |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)15(10-9-12(16)18-3)13(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
ALVSZHYLILXMJL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















